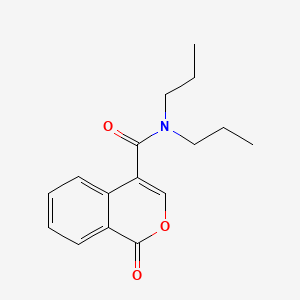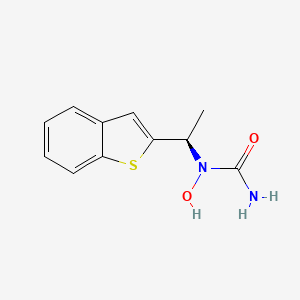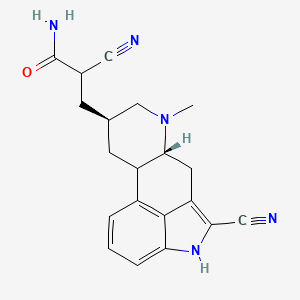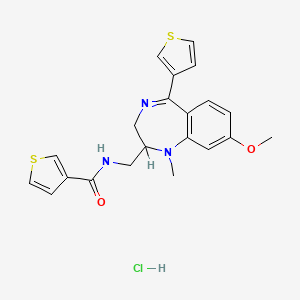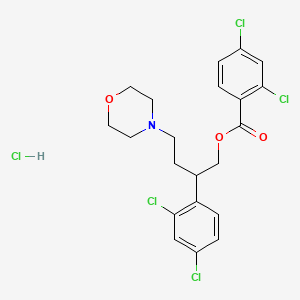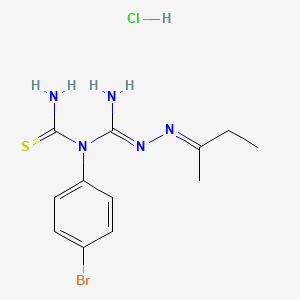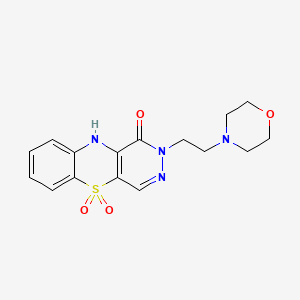
2-Chloro-8beta-(1H-imidazol-1-ylmethyl)-6-methylergoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-8beta-(1H-imidazol-1-ylmethyl)-6-methylergoline is a complex organic compound that belongs to the ergoline family Ergoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8beta-(1H-imidazol-1-ylmethyl)-6-methylergoline typically involves multiple steps, starting from basic ergoline structures. The key steps include:
Chlorination: Introduction of the chlorine atom at the 2-position of the ergoline ring.
Imidazole Attachment: Formation of the imidazole ring and its subsequent attachment to the ergoline structure via a methylene bridge.
Methylation: Introduction of the methyl group at the 6-position.
These reactions often require specific catalysts and conditions to ensure high yield and purity. Common reagents include chlorinating agents, imidazole, and methylating agents, with reaction conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification processes to remove impurities. Techniques such as crystallization, distillation, and chromatography are commonly used in the purification stages.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-8beta-(1H-imidazol-1-ylmethyl)-6-methylergoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can modify the functional groups, typically using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Chloro-8beta-(1H-imidazol-1-ylmethyl)-6-methylergoline has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex ergoline derivatives.
Biology: Studied for its potential effects on biological systems, including receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Wirkmechanismus
The mechanism of action of 2-Chloro-8beta-(1H-imidazol-1-ylmethyl)-6-methylergoline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ergoline: The parent structure of 2-Chloro-8beta-(1H-imidazol-1-ylmethyl)-6-methylergoline.
Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with potent psychoactive effects.
Bromocriptine: Another ergoline derivative used in the treatment of Parkinson’s disease and other conditions.
Uniqueness
This compound is unique due to its specific substitutions, which confer distinct chemical and biological properties. Its combination of a chlorine atom, imidazole ring, and methyl group differentiates it from other ergoline derivatives, potentially leading to unique applications and effects.
Eigenschaften
CAS-Nummer |
160730-52-9 |
|---|---|
Molekularformel |
C19H21ClN4 |
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
(6aR,9R)-5-chloro-9-(imidazol-1-ylmethyl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C19H21ClN4/c1-23-9-12(10-24-6-5-21-11-24)7-14-13-3-2-4-16-18(13)15(8-17(14)23)19(20)22-16/h2-6,11-12,14,17,22H,7-10H2,1H3/t12-,14?,17-/m1/s1 |
InChI-Schlüssel |
ZDNMSQTZSMLUBZ-ZYFOBHMOSA-N |
Isomerische SMILES |
CN1C[C@@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=CN=C5 |
Kanonische SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=CN=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


